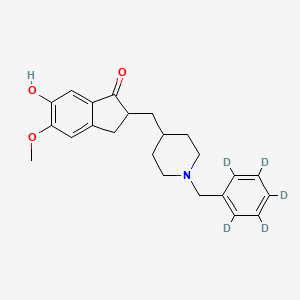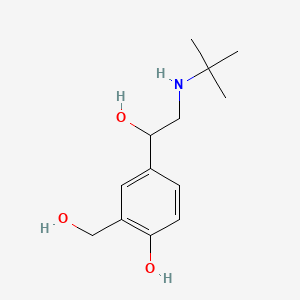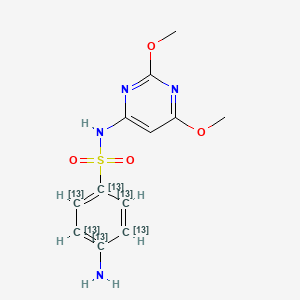
6-O-Desmetil Donepezil-d5
Descripción general
Descripción
6-O-Desmethyl Donepezil-d5 is a deuterium-labeled analogue of 6-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .
Synthesis Analysis
The synthesis of 6-O-Desmethyl Donepezil-d5 involves the use of high-performance liquid chromatography (HPLC) for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium .Molecular Structure Analysis
The molecular formula of 6-O-Desmethyl Donepezil-d5 is C23 2H5 H22 N O3 . The molecular weight is 370.50 .Chemical Reactions Analysis
The biotransformation of Donepezil to 6-O-Desmethyl Donepezil-d5 involves dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . In a study, it was found that Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-O-Desmethyl Donepezil-d5 include a molecular weight of 370.50 and a molecular formula of C23 2H5 H22 N O3 .Aplicaciones Científicas De Investigación
Estudios de Biotransformación Fúngica
“6-O-Desmetil Donepezil-d5” se utiliza en estudios de biotransformación fúngica {svg_1}. Se ha descrito por primera vez un método HPLC para la determinación enantioselectiva de donepezilo (DPZ), 5-O-desmetil donepezilo (5-ODD) y 6-O-desmetil donepezilo (6-ODD) en medio de cultivo Czapek {svg_2}. Este método se aplica a estudios de biotransformación con hongos {svg_3}.
Análisis HPLC Quiral
El compuesto se utiliza en el análisis HPLC quiral {svg_4}. El análisis HPLC se llevó a cabo utilizando una columna Chiralpak AD-H con hexano/etanol/metanol (75:20:5, v/v/v) más 0,3% de trietilamina como fase móvil y detección UV a 270 nm {svg_5}. La preparación de la muestra se llevó a cabo mediante extracción líquido-líquido utilizando acetato de etilo como solvente extractor {svg_6}.
Monitoreo Terapéutico de Medicamentos
“this compound” se utiliza en el monitoreo terapéutico de medicamentos {svg_7}. En humanos, el donepezilo (D) se metaboliza a 5-O-desmetil-donepezilo (5DD), 6-O-desmetil-donepezilo (6DD) y donepezil-N-óxido (DNox) {svg_8}. Aunque 6DD y DNox son farmacológicamente activos, la actividad de 5DD es desconocida {svg_9}. Actualmente, no hay métodos de rutina disponibles para detectar D y sus 3 metabolitos simultáneamente {svg_10}.
Mecanismo De Acción
Target of Action
The primary target of 6-O-Desmethyl Donepezil-d5, a metabolite of Donepezil, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
6-O-Desmethyl Donepezil-d5, similar to Donepezil, acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it increases the concentration of acetylcholine in the brain. This leads to an increase in cholinergic transmission, which is believed to have a positive effect on the cognitive symptoms associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The biochemical pathway primarily affected by 6-O-Desmethyl Donepezil-d5 is the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the brain. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .
Pharmacokinetics
It is known that donepezil, the parent compound, is metabolized in the liver by cytochrome p450 enzymes, primarily cyp2d6 and to a lesser extent cyp3a4 . The metabolite 6-O-Desmethyl Donepezil-d5 is one of the products of this metabolism . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-O-Desmethyl Donepezil-d5.
Result of Action
The molecular and cellular effects of 6-O-Desmethyl Donepezil-d5’s action primarily involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease, although the exact cellular mechanisms are still under investigation .
Action Environment
Factors that affect the metabolism of donepezil, such as genetic polymorphisms in the cyp2d6 and cyp3a4 enzymes, could potentially influence the levels and efficacy of 6-o-desmethyl donepezil-d5 . Additionally, co-administration with other drugs that inhibit these enzymes could lead to higher plasma levels of Donepezil .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-O-Desmethyl Donepezil-d5 is known to interact with various enzymes and proteins. It is a metabolite of Donepezil, a drug used for Alzheimer’s disease . Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .
Cellular Effects
The effects of 6-O-Desmethyl Donepezil-d5 on cells are not fully understood. Its parent compound, Donepezil, has been shown to have significant effects on various types of cells, particularly neurons. Donepezil is known to inhibit acetylcholinesterase in the brain, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of 6-O-Desmethyl Donepezil-d5 is not well-studied. Donepezil, the parent compound, works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function in Alzheimer’s patients .
Temporal Effects in Laboratory Settings
Studies on Donepezil have shown that it has a good liposolubility and can easily pass through the blood-brain barrier . The amount of acetylcholine in the brain increases shortly after the start of the infusion and reaches the maximum value at about 30 to 45 minutes, then decreases to the baseline with a slight delay .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 6-O-Desmethyl Donepezil-d5 in animal models. Studies on Donepezil have shown that its plasma concentrations reached their maximum at the end of a 30-minute infusion . The therapeutic response of Alzheimer’s disease patients to Donepezil varies largely, and the therapeutic efficacy ranges from 20 to 60% .
Metabolic Pathways
6-O-Desmethyl Donepezil-d5 is involved in the metabolic pathways of Donepezil. Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .
Transport and Distribution
Donepezil, due to its good liposolubility, can easily pass through the blood-brain barrier .
Subcellular Localization
Its parent compound, Donepezil, is known to bind to cholinesterases, particularly in the cerebral cortex .
Propiedades
IUPAC Name |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRBBQJREIMIEU-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661897 | |
| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189443-74-0 | |
| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













